molecular formula C9H12O2 B1609084 2-(Ethoxymethyl)phenol CAS No. 20920-83-6

2-(Ethoxymethyl)phenol

Cat. No. B1609084
CAS RN: 20920-83-6
M. Wt: 152.19 g/mol
InChI Key: GNNUWFUVNWRCEO-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)phenol is a chemical compound with the molecular formula C9H12O2 . It has an average mass of 152.190 Da and a monoisotopic mass of 152.083725 Da .


Molecular Structure Analysis

The molecular structure of 2-(Ethoxymethyl)phenol consists of a phenol group with an ethoxymethyl substituent . The exact structure can be found in various chemical databases .


Chemical Reactions Analysis

Phenols, including 2-(Ethoxymethyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols can yield a 2,5-cyclohexadiene-1,4-dione, or quinone .

Scientific Research Applications

Synthesis and Structural Studies

  • Ethoxymethyl (EOM) groups are utilized in the protection of phenol functionalities in chemical synthesis. For example, in the synthesis of 2,6-bis(diphenylphosphino)-4-methyl-ethoxymethylphenol, EOM protects the phenol during the process. This compound and its derivatives, including phosphinyl, phosphinothioyl, and phosphinoselenoyl phenols, have been characterized using NMR, mass spectrometry, and X-ray diffraction (Urnezius et al., 2022).

Studies on Phenolic Compounds in Plant Foods

  • Research on the extraction of phenolic compounds from plants revealed the formation of derivatives like 5-(ethoxymethyl)furan-2-carbaldehyde (EMF) during hydrothermal hydrolysis. This study highlights the significance of understanding such processes to avoid overestimation of phenolic content and antioxidant activities in plant foods (Chen et al., 2014).

Antioxidant Activity Relationship Studies

  • The structure-antioxidant activity relationships of phenolic acids, including those with ethoxymethyl groups, have been investigated. This research is crucial for understanding how different functional groups affect the antioxidant properties of phenolic compounds (Chen et al., 2020).

Application in Catalysis

  • 2-(Ethoxymethyl)phenol derivatives have been utilized in catalysis research. For instance, palladium complexes with derivatives of 2-(ethoxymethyl)phenol have shown effectiveness in the hydrogenation of alkenes and alkynes, demonstrating the potential application of these compounds in industrial catalysis (Tshabalala & Ojwach, 2018).

Medical Research

  • Derivatives of 2-(ethoxymethyl)phenol have been examined for their potential in medical applications, such as inhibiting topoisomerase I and exhibiting anti-proliferative and anti-metastasis activity in cancer research (Lee, Tan, & Ng, 2016).

Fluorescence Spectral Studies

  • The interaction of 2-(ethoxymethyl)phenol derivatives with biological molecules like Bovine Serum Albumin (BSA) has been studied using fluorescence spectral methods, contributing to the understanding of protein-ligand interactions (Ghosh, Rathi, & Arora, 2016).

Photophysical and Photochemical Studies

  • Investigations on 2-(ethoxymethyl)phenol derivatives include their use in non-linear optical materials and studies on their photophysical properties, which can have implications in materials science and optoelectronics (Hijas et al., 2018).

properties

IUPAC Name

2-(ethoxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,10H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNUWFUVNWRCEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066664
Record name .alpha.-Ethoxy-o-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellowish oily liquid, sweet smokey, vanillic odour
Record name o-(Ethoxymethyl)phenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/592/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

111.00 to 113.00 °C. @ 20.00 mm Hg
Record name 2-(Ethoxymethyl)phenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, slightly soluble in water; soluble in oils, miscible (in ethanol)
Record name 2-(Ethoxymethyl)phenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name o-(Ethoxymethyl)phenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/592/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.047-1.052
Record name o-(Ethoxymethyl)phenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/592/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-(Ethoxymethyl)phenol

CAS RN

20920-83-6
Record name 2-(Ethoxymethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20920-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Ethoxymethyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020920836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-(ethoxymethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name .alpha.-Ethoxy-o-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(ETHOXYMETHYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4A6NG7L1F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-(Ethoxymethyl)phenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Zhang, YB Liu, Y Li, SG Ma, L Li, J Qu, D Zhang… - Chinese Chemical …, 2017 - Elsevier
Three new phenolics (1–3) and twenty-eight known compounds (4–31) were isolated from an ethanolic extract of roots of Alangium chinense. Compound 11 exhibited antiviral activity …
Number of citations: 20 www.sciencedirect.com
LS De Jager, GA Perfetti, GW Diachenko - Food Chemistry, 2008 - Elsevier
A headspace-solid phase micro-extraction (HS-SPME) GC–MS method has been developed for the determination of coumarin, vanillin and ethyl vanillin in vanilla products. Limits of …
Number of citations: 116 www.sciencedirect.com
SVP Mylapilli, SN Reddy - Journal of Environmental Chemical Engineering, 2019 - Elsevier
Sub and supercritical water oxidation (Sub- CWO & SCWO) technology has gained attention over the past few years due to near complete conversions at shorter residences times. A …
Number of citations: 48 www.sciencedirect.com
VA Osyanin, DV Osipov… - The Journal of Organic …, 2013 - ACS Publications
A simple, general route to the 1,2-dihydronaphtho[2,1-b]furans and 2,3-dihydrobenzofurans substituted at C-2 by an acyl or aryl group, starting from phenolic Mannich bases and …
Number of citations: 107 pubs.acs.org
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 28 flavouring substances in the …
Number of citations: 2 efsa.onlinelibrary.wiley.com
Y Herzig, L Lerman, W Goldenberg… - The Journal of …, 2006 - ACS Publications
The chemical stability and reactivity of hydroxy-1-aminoindans and their N-propargyl derivatives are strongly affected by the position of the OH group and its orientation relative to that of …
Number of citations: 39 pubs.acs.org
XY Hu, X Wei, YQ Zhou, XW Liu, JX Li, W Zhang… - Fitoterapia, 2020 - Elsevier
The species from Alangium have been used as folk medicine to treat rheumatism, skin diseases, diabetes by the people of Southeast Asia. Previous phytochemical studies have shown …
Number of citations: 10 www.sciencedirect.com

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